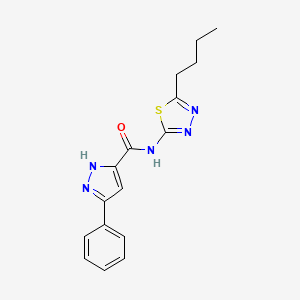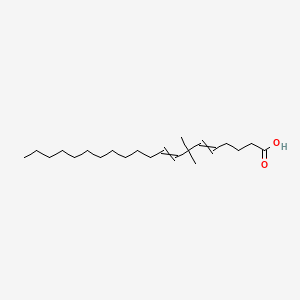
7,7-Dimethyleicosa-5,8-dienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,7-Dimethyleicosadienoic acid is a synthetic analog of arachidonic acid. It is known for its role as an inhibitor of phospholipase A2, cyclooxygenase, and lipoxygenase pathways.
Métodos De Preparación
The synthesis of 7,7-dimethyleicosadienoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available long-chain fatty acids.
Alkylation: The fatty acid undergoes alkylation to introduce the dimethyl groups at the 7th carbon position.
Desaturation: The alkylated product is then subjected to desaturation reactions to introduce the double bonds at the 5th and 8th positions.
Purification: The final product is purified using chromatographic techniques to achieve a high purity level
Análisis De Reacciones Químicas
7,7-Dimethyleicosadienoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding hydroperoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, yielding saturated derivatives.
Substitution: The carboxyl group can participate in esterification and amidation reactions to form esters and amides, respectively
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts for esterification and amidation reactions. Major products formed include hydroperoxides, saturated fatty acids, esters, and amides.
Aplicaciones Científicas De Investigación
7,7-Dimethyleicosadienoic acid has several scientific research applications:
Biochemistry: It is used as a tool to study the inhibition of phospholipase A2, cyclooxygenase, and lipoxygenase pathways.
Pharmacology: The compound is investigated for its potential anti-inflammatory and anti-cancer properties due to its ability to inhibit key enzymes involved in inflammation and cancer progression.
Cell Biology: It is used to study the effects of phospholipase A2 inhibition on cell signaling and membrane dynamics .
Mecanismo De Acción
The mechanism of action of 7,7-dimethyleicosadienoic acid involves the inhibition of phospholipase A2, cyclooxygenase, and lipoxygenase enzymes. By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. This inhibition occurs through competitive binding to the active sites of these enzymes, preventing the conversion of arachidonic acid to its downstream products .
Comparación Con Compuestos Similares
7,7-Dimethyleicosadienoic acid is unique due to its specific structural modifications, which enhance its inhibitory effects on phospholipase A2, cyclooxygenase, and lipoxygenase. Similar compounds include:
Arachidonic Acid: A natural fatty acid that serves as a substrate for the same enzymes but lacks the inhibitory properties of 7,7-dimethyleicosadienoic acid.
Eicosadienoic Acid: Another analog with similar inhibitory properties but different structural modifications.
7,7-Dimethyl-5,8-eicosadienoic Acid: A closely related compound with similar inhibitory effects but slight differences in its molecular structure .
These comparisons highlight the unique structural features of 7,7-dimethyleicosadienoic acid that contribute to its potent inhibitory effects.
Propiedades
Fórmula molecular |
C22H40O2 |
|---|---|
Peso molecular |
336.6 g/mol |
Nombre IUPAC |
7,7-dimethylicosa-5,8-dienoic acid |
InChI |
InChI=1S/C22H40O2/c1-4-5-6-7-8-9-10-11-12-13-16-19-22(2,3)20-17-14-15-18-21(23)24/h16-17,19-20H,4-15,18H2,1-3H3,(H,23,24) |
Clave InChI |
AGKRHAILCPYNFH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC=CC(C)(C)C=CCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3,4-Dichlorophenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14098157.png)
![7-Chloro-1-(3-chlorophenyl)-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14098171.png)
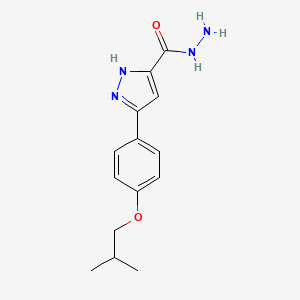
![[17-(6-acetyloxy-2-hydroxy-6-methyl-3-oxohept-4-en-2-yl)-2-hydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-16-yl] acetate](/img/structure/B14098188.png)
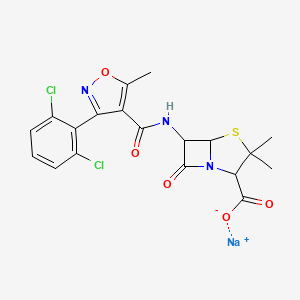
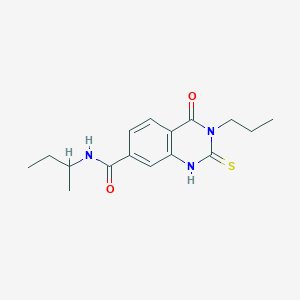
![2-[(2,6-Dichlorophenyl)methyl]-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14098193.png)
![4-[({4-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]cyclohexyl}methyl)amino]quinazoline-2(1H)-thione](/img/structure/B14098197.png)
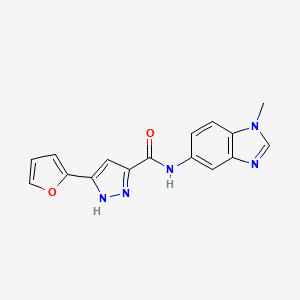
![N-(4-bromophenyl)-2-((5-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B14098208.png)
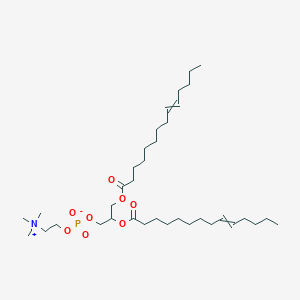
![1,3-Dimethyl-6-(piperidin-4-yl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione diHCl](/img/structure/B14098217.png)
![2-Benzyl-1-(3-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14098224.png)
